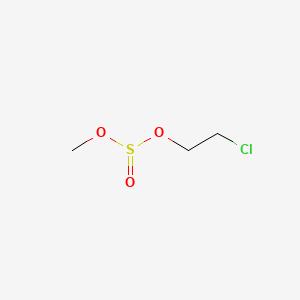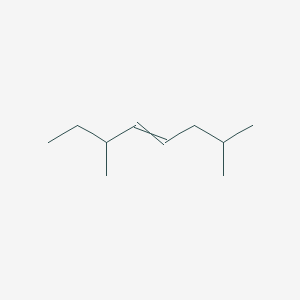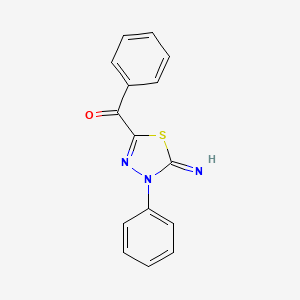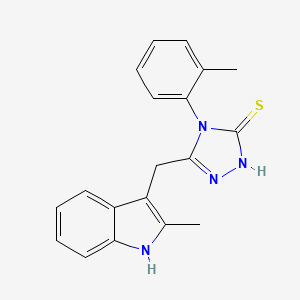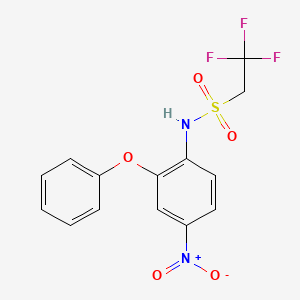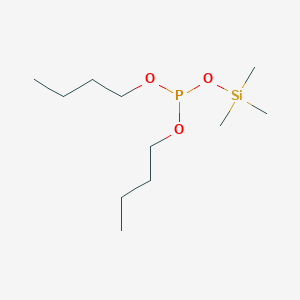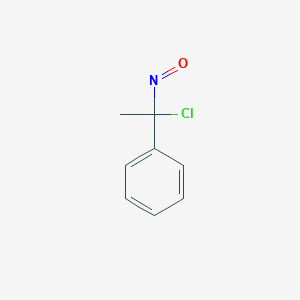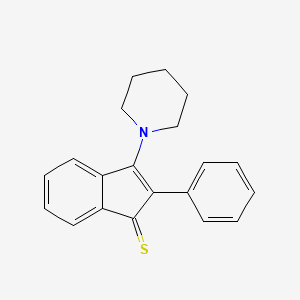
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-: is an organic compound with the molecular formula C20H19NS This compound is characterized by the presence of an indene core, a phenyl group, and a piperidinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylindene with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence the compound’s biological activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
2-Phenyl-1H-indene-1,3(2H)-dione (Phenindione): This compound shares the indene core and phenyl group but differs in the presence of a dione group instead of a thione and piperidinyl group.
1H-Indene, 2-phenyl-: Similar in structure but lacks the thione and piperidinyl substituents.
Uniqueness: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- is unique due to the combination of the thione group and the piperidinyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
53215-50-2 |
|---|---|
Fórmula molecular |
C20H19NS |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-phenyl-3-piperidin-1-ylindene-1-thione |
InChI |
InChI=1S/C20H19NS/c22-20-17-12-6-5-11-16(17)19(21-13-7-2-8-14-21)18(20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Clave InChI |
XTZVLMLEOKOHMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

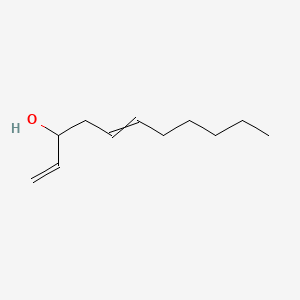
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
